molecular formula C19H25N3O3S B14968939 6-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one

6-{3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one

Katalognummer: B14968939
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: VYIQLLBIHGMIQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a dihydropyridazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the cyclization to form the dihydropyridazinone core under specific reaction conditions such as controlled temperature and pH .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines .

Wissenschaftliche Forschungsanwendungen

6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 6-{3-[(3,5-DIMETHYLPIPERIDIN-1-YL)SULFONYL]-4,5-DIMETHYLPHENYL}-2,3-DIHYDROPYRIDAZIN-3-ONE apart is its unique combination of functional groups and core structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C19H25N3O3S

Molekulargewicht

375.5 g/mol

IUPAC-Name

3-[3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4,5-dimethylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C19H25N3O3S/c1-12-7-13(2)11-22(10-12)26(24,25)18-9-16(8-14(3)15(18)4)17-5-6-19(23)21-20-17/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,21,23)

InChI-Schlüssel

VYIQLLBIHGMIQI-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.